N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
“N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also has amide and phenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques can provide information about the functional groups present and the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the amide group might undergo hydrolysis, while the pyrrole and thiophene rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined experimentally . These properties can be influenced by factors such as the functional groups present and the overall structure of the molecule .Scientific Research Applications
Polymer Materials
- The synthesis of rigid-rod polyamides and polyimides from related thiophene derivatives has been explored, showing the polymers' amorphous nature, excellent thermooxidative stability, and significant moisture absorption properties. These materials dissolve in polar aprotic solvents and sulfuric acid, indicating their potential for advanced material applications due to their high thermal stability and unique solubility profiles (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Organic Synthesis and Chemical Properties
- Dearomatising rearrangements of lithiated thiophenecarboxamides have been reported, transforming these compounds into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This showcases their utility in synthesizing complex nitrogen-containing cycles, highlighting their versatility in organic synthesis (Clayden et al., 2004).
Green Chemistry and Antimicrobial Activity
- A green approach for synthesizing thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology was developed from related thiophene derivatives. These compounds exhibited potential antibacterial and antifungal activities, emphasizing the importance of thiophene derivatives in developing new antimicrobial agents (Sowmya et al., 2018).
Material Science and Photophysical Properties
- The DMF-induced emission of an aryl-substituted pyrrole derivative illustrates the development of a thermo-responsive material that can detect temperature within a specific range. This highlights the potential of these compounds in creating novel materials for temperature monitoring applications (Han et al., 2013).
Mechanism of Action
Target of Action
The primary target of N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is the GATA family proteins . These proteins play a crucial role in cell differentiation and development .
Mode of Action
This compound acts as an inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family . The compound inhibits the interaction between GATA3 and SOX4 .
Biochemical Pathways
The compound significantly suppresses Th2 cell differentiation without impairing Th1 cell differentiation . This action affects the Th2 cytokine production pathway, leading to the inhibition of the expression and production of Th2 cytokines .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production . These effects could potentially modulate immune responses in the body.
properties
IUPAC Name |
N,4-diphenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-21(22-17-11-5-2-6-12-17)20-19(23-13-7-8-14-23)18(15-25-20)16-9-3-1-4-10-16/h1-15H,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRKHTZARIGCQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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